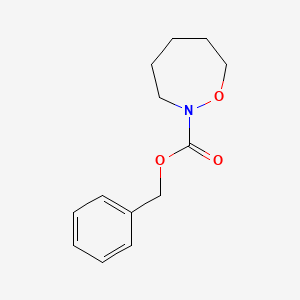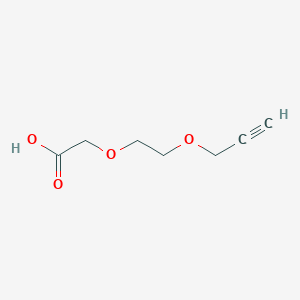![molecular formula C7H14N2O B6234862 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane CAS No. 1369143-13-4](/img/no-structure.png)
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-2-oxa-5,8-diazaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes an oxazolidine ring fused to a diazaspiro nonane system
Aplicaciones Científicas De Investigación
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as spirocyclic polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide or a halohydrin in the presence of a base. The reaction conditions often require:
Temperature: Moderate temperatures (20-50°C) to facilitate the cyclization.
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazolidine ring to an amine.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxazolidinone derivatives.
Reduction: Secondary amines.
Substitution: N-alkylated spiro compounds.
Mecanismo De Acción
The mechanism by which 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:
Binding to active sites: The spirocyclic structure can fit into enzyme active sites, inhibiting their activity.
Modulating receptor activity: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
8-methyl-2-oxa-5,7-diazaspiro[3.5]nonane: Similar structure but with different nitrogen positioning, leading to varied reactivity and applications.
5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Incorporates a benzyl group, which can enhance its binding affinity in medicinal applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can be achieved through a multi-step process involving the formation of key intermediates.", "Starting Materials": [ "2-methyl-1,3-propanediol", "2,5-dimethylpyrrole", "2,5-dimethylpyrazine", "sodium hydride", "methyl iodide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: The reaction of 2-methyl-1,3-propanediol with sodium hydride in THF to form the corresponding alkoxide intermediate.", "Step 2: The addition of 2,5-dimethylpyrrole and 2,5-dimethylpyrazine to the reaction mixture, followed by heating to form the spiro intermediate.", "Step 3: The reaction of the spiro intermediate with methyl iodide in the presence of potassium carbonate to form the quaternary ammonium salt intermediate.", "Step 4: The reaction of the quaternary ammonium salt intermediate with acetic anhydride and sulfuric acid to form the corresponding acetate intermediate.", "Step 5: The hydrolysis of the acetate intermediate with sodium bicarbonate and water to form the final product, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane." ] } | |
Número CAS |
1369143-13-4 |
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




